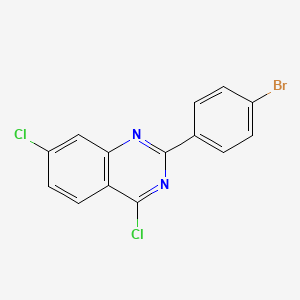

2-(4-Bromophenyl)-4,7-dichloroquinazoline

Overview

Description

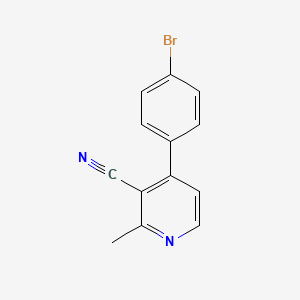

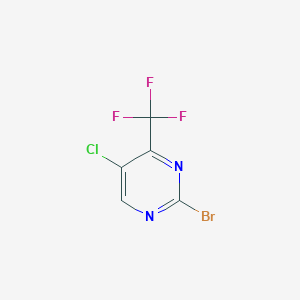

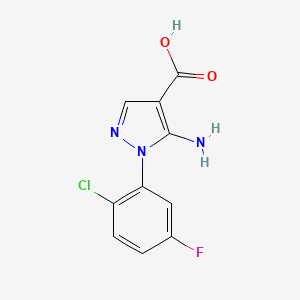

The compound “2-(4-Bromophenyl)-4,7-dichloroquinazoline” belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to an azabenzimidazole ring . The presence of a bromophenyl group and two chlorine atoms in the quinazoline ring could potentially give this compound unique properties, but specific details would require further study.

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would be characterized by the presence of a quinazoline core with a bromophenyl group at the 2-position and two chlorine atoms at the 4 and 7 positions. The exact structure and conformation would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would likely be influenced by the electron-withdrawing bromine and chlorine atoms, which could activate the compound towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would be influenced by factors like its molecular structure, polarity, and the presence of halogen atoms .Scientific Research Applications

Antimicrobial Agent Development

2-(4-Bromophenyl)-4,7-dichloroquinazoline: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of derivatives that can combat microbial resistance, which is a growing concern in medical science . These derivatives have shown promising results against both bacterial and fungal species, making them valuable in the development of new antimicrobial drugs.

Anticancer Activity

The same structural properties that make 2-(4-Bromophenyl)-4,7-dichloroquinazoline derivatives effective as antimicrobials also contribute to their potential as antiproliferative agents. Studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, such as human breast adenocarcinoma (MCF7), suggesting a role in cancer treatment research .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how drugs interact with their targets. 2-(4-Bromophenyl)-4,7-dichloroquinazoline derivatives have been used in molecular docking to predict their binding modes and affinities towards various receptors. This information is vital for rational drug design and can lead to the development of more effective therapeutic agents .

Pharmaceutical Intermediates

Compounds like 2-(4-Bromophenyl)-4,7-dichloroquinazoline serve as important intermediates in the synthesis of pharmaceuticals. Their unique structure makes them suitable for creating a wide range of therapeutic agents, including those with antimicrobial and anticancer properties .

Agrochemical Research

In agrochemical research, 2-(4-Bromophenyl)-4,7-dichloroquinazoline can be used to develop new pesticides and herbicides. Its bromophenyl group is particularly useful for creating compounds that can target specific pests or weeds without harming crops or the environment .

Dyestuff Chemistry

The bromophenyl moiety in 2-(4-Bromophenyl)-4,7-dichloroquinazoline is also valuable in the field of dyestuff chemistry. It can be used to synthesize dyes with specific properties, such as enhanced stability or particular color characteristics, which are important in textile and material sciences .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromophenyl)-4,7-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPYFVCYASNVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680049 | |

| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405933-94-0 | |

| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

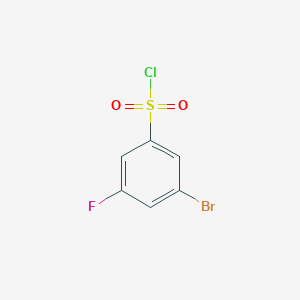

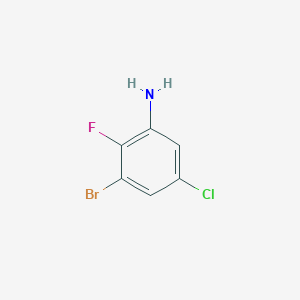

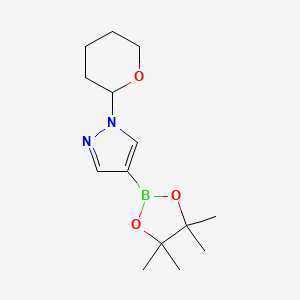

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)

![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)

![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)

![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)

![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)